Gymnocin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gymnocin A is a natural product found in Karenia mikimotoi with data available.
Scientific Research Applications
Cytotoxic Properties and Structural Characteristics
Gymnocin-A, identified as a cytotoxic polyether, was isolated from the red tide dinoflagellate, Gymnodinium mikimotoi. It is structurally characterized by 14 contiguous ether rings and a 2-methyl-2-butenal side chain. The discovery of gymnocin-A brought attention to its potential cytotoxic effects and initiated further structural and synthetic studies (Satake et al., 2002).
Synthesis and Structure-Activity Relationship
Significant effort has been put into the total synthesis of gymnocin-A. A notable accomplishment includes a highly convergent total synthesis, highlighting Suzuki-Miyaura coupling and stereoselective introduction of hydroxyl groups, thus enabling the creation of structural analogs for further study (Tsukano & Sasaki, 2003). Moreover, structure-activity relationship (SAR) studies have identified key structural elements required for gymnocin-A's cytotoxicity, particularly the α,β-unsaturated aldehyde functionality of the side chain and the length of the polycyclic ether skeleton (Tsukano & Sasaki, 2006).
Implications in Marine Biology and Toxin Research
Gymnocin-A's isolation from a red tide dinoflagellate has implications for marine biology, particularly in understanding the chemical ecology of harmful algal blooms. The study of gymnocin-A and similar compounds contributes to a broader understanding of marine toxins, their biosynthesis, and their ecological roles (Satake et al., 2005).
Potential for Drug Development and Biological Studies
While direct applications in drug development are not explicitly outlined in the current literature, the cytotoxic nature of gymnocin-A and its synthetic analogs could serve as a basis for developing novel compounds with potential therapeutic uses, especially in oncology. The synthesis methodologies developed also provide a template for the synthesis of other complex natural products, expanding the toolkit available for drug discovery and biological studies (Tsukano et al., 2005).
Properties
Molecular Formula |
C55H80O18 |
---|---|
Molecular Weight |
1029.2 g/mol |
IUPAC Name |
(E)-2-methyl-4-[(1R,3S,5R,7S,8S,10R,12S,13S,15R,17S,19S,21R,23S,25R,27S,29R,32S,34R,36S,38R,40S,42R,44S,46R,47S,49R,51S,54R,56S,58R,60S)-8,13,47-trihydroxy-3,40,46-trimethyl-2,6,11,16,20,24,28,33,37,41,45,50,55,59-tetradecaoxatetradecacyclo[30.29.0.03,29.05,27.07,25.010,23.012,21.015,19.034,60.036,58.038,56.040,54.042,51.044,49]henhexacontan-17-yl]but-2-enal |
InChI |
InChI=1S/C55H80O18/c1-24(23-56)5-6-26-11-32-33(61-26)13-28(58)52-46(65-32)19-41-35(70-52)14-29(59)53-47(66-41)20-43-49(71-53)22-55(4)51(69-43)10-8-31-45(73-55)18-40-37(63-31)15-39-38(64-40)16-42-48(67-39)21-54(3)50(68-42)9-7-30-44(72-54)17-36-34(62-30)12-27(57)25(2)60-36/h5,23,25-53,57-59H,6-22H2,1-4H3/b24-5+/t25-,26+,27+,28+,29+,30+,31+,32+,33-,34-,35-,36+,37-,38-,39+,40+,41+,42+,43+,44-,45-,46-,47-,48-,49-,50-,51-,52+,53+,54+,55+/m1/s1 |
InChI Key |
SHYKGRAJWKSPPP-FEPPLQAISA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@@H]2[C@@H](O1)C[C@@H]3[C@@H](O2)CC[C@@H]4[C@@](O3)(C[C@@H]5[C@@H](O4)C[C@@H]6[C@@H](O5)C[C@@H]7[C@@H](O6)C[C@@H]8[C@@H](O7)CC[C@@H]9[C@@](O8)(C[C@@H]1[C@@H](O9)C[C@@H]2[C@@H](O1)[C@H](C[C@@H]1[C@@H](O2)C[C@@H]2[C@@H](O1)[C@H](C[C@@H]1[C@@H](O2)C[C@@H](O1)C/C=C(\C)/C=O)O)O)C)C)O |
Canonical SMILES |
CC1C(CC2C(O1)CC3C(O2)CCC4C(O3)(CC5C(O4)CC6C(O5)CC7C(O6)CC8C(O7)CCC9C(O8)(CC1C(O9)CC2C(O1)C(CC1C(O2)CC2C(O1)C(CC1C(O2)CC(O1)CC=C(C)C=O)O)O)C)C)O |
Synonyms |
gymnocin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.